The IUPAC name 1-(2,4-dichlorophenyl)prop-2-en-1-one unambiguously defines the compound’s structure:
A propenone backbone (prop-2-en-1-one) with a ketone group at position 1.
A phenyl ring substituted with chlorine atoms at positions 2 and 4.
Isomerism:
Geometric isomerism: The α,β-unsaturated ketone system allows for E (trans) and Z (cis) configurations. The E isomer dominates due to steric hindrance between the 2,4-dichlorophenyl group and the vinyl hydrogen in the Z form.
Tautomerism: Enol-keto tautomerism is suppressed due to the electron-withdrawing chlorine substituents stabilizing the keto form.
Comparative Analysis of Substituent Positioning in Dichlorophenyl Chalcones
Substituent positioning on the phenyl ring critically influences electronic and steric properties:
Position
Electronic Effect
Reactivity Implications
2,4-Dichloro
Strong electron-withdrawing
Enhances ketone electrophilicity; stabilizes conjugated system via resonance.
3,4-Dichloro
Moderate electron-withdrawing
Reduced conjugation with the propenone moiety compared to 2,4-substitution.
2,5-Dichloro
Asymmetric withdrawal
Creates dipole moments, altering crystal packing and solubility.
The 2,4-dichloro configuration maximizes resonance stabilization between the chlorine atoms and the carbonyl group, as evidenced by redshifted UV-Vis absorption (λmax ≈ 280 nm).
Structural Relationship to Biphenyl-4-yl Analogues
Replacing the phenyl group with biphenyl-4-yl (as in (2E)-3-(Biphenyl-4-yl)-1-(2,4-dichlorophenyl)prop-2-en-1-one) introduces:
Extended conjugation: The biphenyl system delocalizes π-electrons, reducing the HOMO-LUMO gap and increasing photostability.
Steric effects: The planar biphenyl group facilitates crystal packing, as observed in its orthorhombic lattice (space group P -1, a = 7.6022 Å, b = 11.9149 Å).
Enhanced van der Waals interactions: The larger surface area improves binding affinity in host-guest systems.
For inquiries regarding product suitability or assistance with placing orders, please don't hesitate to reach out to our expert technical support team. Alternatively, you can explore our informative guide pages for further assistance.